MeOSuc-Ala-Ala-Pro-Val-MNA

Description

Significance of Proteases in Biological Systems and Disease Processes

Proteases are enzymes that catalyze the breakdown of proteins through the cleavage of peptide bonds. physiology.org This fundamental process, known as proteolysis, is integral to a vast array of physiological functions. In fact, proteases constitute approximately 2% of the human genome, highlighting their extensive involvement in cellular life. ersnet.orgnih.gov Their roles are diverse, ranging from the digestion of dietary proteins to highly specific regulatory functions such as blood coagulation, immune responses, and wound healing. physiology.orgersnet.org Proteases are also key players in cell signaling, proliferation, differentiation, and the remodeling of the extracellular matrix. nih.gov

The activity of proteases is tightly regulated in healthy biological systems. physiology.org However, a disruption in this delicate balance between proteases and their natural inhibitors can lead to dysregulated proteolytic activity, a hallmark of numerous disease states. physiology.org Conditions such as cancer, Alzheimer's disease, arthritis, and inflammatory diseases have all been linked to aberrant protease function. nih.govnih.gov For instance, elevated levels of certain proteases are associated with the progression of lung diseases like idiopathic pulmonary fibrosis and cystic fibrosis. ersnet.org Consequently, proteases have become significant targets for the development of therapeutic drugs and are often used as diagnostic and prognostic biomarkers. nih.gov

Evolution of Synthetic Substrates for Protease Activity Assessment

The study of proteases has been greatly advanced by the development of synthetic substrates. These molecules are designed to mimic the natural substrates of proteases but are engineered to produce a detectable signal upon cleavage. biosynth.com This allows for the convenient and quantitative measurement of protease activity. The evolution of these synthetic tools has moved from simple color-producing (chromogenic) substrates to more sensitive and sophisticated probes.

Early methods for detecting protease activity often relied on techniques like ELISA and zymography, which are not always ideal for quantifying active proteases. nih.gov The advent of synthetic substrates provided a more direct and continuous way to monitor enzyme kinetics. nih.gov These substrates typically consist of a peptide sequence recognized by a specific protease, linked to a reporter molecule. When the protease cleaves the peptide bond, the reporter is released, generating a signal that can be measured.

The design of these substrates has become increasingly refined, allowing for the creation of highly specific probes for individual proteases. This specificity is crucial for dissecting the complex roles of different proteases in biological systems. Furthermore, the development of substrate libraries, containing a wide variety of peptide sequences, has enabled the rapid profiling of protease specificity, aiding in the design of selective inhibitors. pnas.org

Historical Context of Fluorogenic and Chromogenic Probes in Enzymology

The use of synthetic probes in enzymology dates back several decades, with chromogenic substrates being among the earliest examples. These substrates release a colored molecule (a chromophore) upon enzymatic cleavage, and the resulting color change can be measured spectrophotometrically. biosynth.comdcfinechemicals.com A well-known example is the use of X-Gal in molecular biology to detect β-galactosidase activity. biosynth.com

While effective, chromogenic assays can sometimes be limited by background interference from biological samples. biosynth.com This led to the development of fluorogenic substrates, which offer significantly higher sensitivity and a better signal-to-noise ratio. iris-biotech.de Fluorogenic substrates work on the principle of fluorescence resonance energy transfer (FRET) or by unquenching a fluorophore. In a typical FRET-based substrate, a fluorophore and a quencher are positioned in close proximity within the peptide sequence. nih.gov In this state, the fluorescence of the fluorophore is suppressed by the quencher. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. rndsystems.com

Another type of fluorogenic substrate involves a fluorophore that is chemically altered by the protease reaction, thereby changing its fluorescence properties. iris-biotech.de For instance, coumarin (B35378) derivatives like 7-amido-4-methylcoumarin (AMC) are non-fluorescent when attached to a peptide but become fluorescent upon release. pnas.orgiris-biotech.de The enhanced sensitivity and wider dynamic range of fluorogenic probes have made them the method of choice for many modern protease assays. biosynth.com

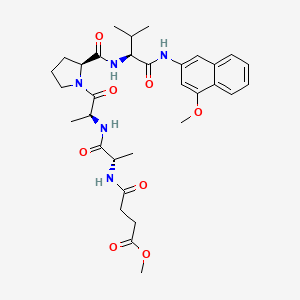

Overview of MeOSuc-Ala-Ala-Pro-Val-MNA as a Benchmark Fluorogenic Substrate for Elastases

This compound stands out as a highly sensitive and specific fluorogenic substrate for a class of proteases known as elastases, particularly human neutrophil elastase. echelon-inc.comsigmaaldrich.com Elastases are serine proteases that play a key role in the breakdown of elastin, a critical protein in connective tissues. sigmaaldrich.com

This synthetic substrate is comprised of a specific peptide sequence, Ala-Ala-Pro-Val, which is recognized and cleaved by elastase. This sequence is capped at the N-terminus with a methoxysuccinyl (MeOSuc) group and linked at the C-terminus to a fluorogenic reporter group, 4-methoxy-β-naphthylamine (MNA). echelon-inc.com

In its intact form, the fluorescence of the MNA group is quenched. However, when an active elastase cleaves the peptide bond between the valine (Val) residue and the MNA group, the free MNA is released. This free MNA is highly fluorescent, and its emission can be detected at wavelengths between 410-440 nm upon excitation at 335-350 nm. echelon-inc.com The rate of this increase in fluorescence is directly proportional to the activity of the elastase enzyme.

The specificity of the Ala-Ala-Pro-Val sequence for elastase, combined with the high sensitivity of the MNA fluorophore, makes this compound an invaluable tool for researchers. It is widely used in in vitro assays to quantify elastase activity in purified enzyme preparations as well as in biological fluids. echelon-inc.com Its utility has been demonstrated in studies investigating the role of elastase in inflammatory conditions and other diseases. echelon-inc.com

Properties

Molecular Formula |

C32H43N5O8 |

|---|---|

Molecular Weight |

625.7 g/mol |

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C32H43N5O8/c1-18(2)28(31(42)35-22-16-21-10-7-8-11-23(21)25(17-22)44-5)36-30(41)24-12-9-15-37(24)32(43)20(4)34-29(40)19(3)33-26(38)13-14-27(39)45-6/h7-8,10-11,16-20,24,28H,9,12-15H2,1-6H3,(H,33,38)(H,34,40)(H,35,42)(H,36,41)/t19-,20-,24-,28-/m0/s1 |

InChI Key |

SQHNENFAYWRAIM-BRWWKBNHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCC(=O)OC |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |

Origin of Product |

United States |

Structural Basis and Design Principles of Meosuc Ala Ala Pro Val Mna

Elucidation of the Peptide Recognition Sequence (Ala-Ala-Pro-Val) for Protease Specificity

The core of the substrate's specificity lies in the tetrapeptide sequence Ala-Ala-Pro-Val. This sequence has been extensively utilized and identified as a highly effective recognition motif for human neutrophil elastase (HNE), a serine protease involved in inflammation and immune responses. pnas.orgnih.govscbt.comclinexprheumatol.org The sequence mimics the structure of natural elastin, a key physiological substrate for elastase, contributing to its high specificity.

The interaction between a protease and its peptide substrate is defined by a series of subsites (S) on the enzyme that accommodate the corresponding amino acid residues (P) of the substrate. Following the nomenclature of Schechter and Berger, the residues N-terminal to the cleavage site are labeled P1, P2, P3, P4, and so on. expasy.org For MeOSuc-Ala-Ala-Pro-Val-MNA, the cleavage occurs after the Valine residue.

P1 Residue (Valine): This residue fits into the S1 subsite of the enzyme, which is the primary determinant of specificity for many serine proteases. pnas.orgnih.gov The S1 pocket of human neutrophil elastase is a relatively narrow, shallow, and hydrophobic cleft that preferentially binds small to medium-sized aliphatic amino acids like Valine and Alanine (B10760859). nih.govresearchgate.netnih.gov The Valine side chain makes favorable hydrophobic interactions within this pocket, anchoring the substrate for catalysis. acs.org

P2 Residue (Proline): The Proline at the P2 position introduces a rigid kink in the peptide backbone. This conformational constraint is well-tolerated and can contribute to the proper orientation of the substrate within the active site.

| Substrate Position | Amino Acid | Enzyme Subsite | Interaction Role |

|---|---|---|---|

| P1 | Valine (Val) | S1 | Primary specificity determinant; fits into a narrow hydrophobic pocket. nih.gov |

| P2 | Proline (Pro) | S2 | Induces a rigid backbone conformation for proper orientation. |

| P3 | Alanine (Ala) | S3 | Contributes to overall binding affinity. nih.gov |

| P4 | Alanine (Ala) | S4 | Contributes to overall binding affinity. pnas.org |

For catalysis to occur, the peptide substrate must adopt a specific conformation that allows it to fit snugly into the enzyme's active site cleft. nih.gov The flexibility of the peptide backbone is crucial for this induced-fit mechanism. While detailed crystallographic data for this specific substrate complex is scarce due to its inherent flexibility, it is understood that the substrate binds in an extended beta-sheet-like conformation. The structure of the enzyme itself can also undergo conformational changes upon substrate binding. For example, certain flexible residues at the periphery of the active site cleft in elastase can move to accommodate the incoming peptide. nih.gov

Functional Role of the N-Terminal Methoxysuccinyl (MeOSuc) Moiety

The N-terminal of the peptide is chemically modified with a methoxysuccinyl (MeOSuc) group. This modification is not arbitrary but serves critical functions that enhance the substrate's performance in biochemical assays.

Aminopeptidases are a class of exoproteases that sequentially remove amino acids from the free N-terminus of a peptide. nih.govwikipedia.org If the N-terminus of the Ala-Ala-Pro-Val sequence were unprotected, it could be degraded by any contaminating aminopeptidases in a biological sample. This would lead to a loss of substrate and inaccurate measurement of elastase activity. By "capping" or "blocking" the N-terminus, the MeOSuc group renders the substrate resistant to aminopeptidase (B13392206) cleavage, ensuring that the measured activity is attributable specifically to the target endopeptidase (elastase) cleaving the internal Pro-Val bond. nih.gov

Mechanistic Basis of the C-Terminal 4-Methyl-2-Naphthylamide (MNA) Fluorogenic Reporter Group

The utility of this compound as a measurement tool resides in its C-terminal fluorogenic reporter group, 4-methyl-2-naphthylamide (MNA), which is a derivative of naphthylamine. echelon-inc.com

The underlying principle of detection is fluorescence resonance energy transfer (FRET) or a similar quenching mechanism. In the intact substrate molecule, the MNA group is non-fluorescent or exhibits very low fluorescence. Its fluorescence is effectively quenched by the rest of the peptide molecule.

The enzymatic action of elastase hydrolyzes the amide bond between the C-terminal Valine (P1) and the MNA group. This cleavage event liberates the free MNA molecule. echelon-inc.com Once freed from the quenching effects of the peptide, MNA becomes highly fluorescent. The increase in fluorescence intensity over time is directly proportional to the rate of substrate cleavage and thus to the concentration of active elastase in the sample. echelon-inc.combpsbioscience.com The released fluorophore can be detected by measuring its fluorescence at specific wavelengths.

| State | Fluorescence | Reason |

|---|---|---|

| Intact Substrate (Pre-cleavage) | Low / Quenched | The MNA group is covalently attached to the peptide, leading to quenching. |

| Cleaved Product (Post-cleavage) | High | Free MNA is released and is no longer quenched, emitting a strong fluorescent signal. echelon-inc.com |

The specific excitation and emission wavelengths for the released MNA group (often referred to as 4-methoxy-β-naphthylamine or 4MβNA in literature) are in the ultraviolet and blue regions of the spectrum, typically with excitation around 335–350 nm and emission detected at 410–440 nm. echelon-inc.com This allows for highly sensitive detection of enzyme activity in real-time.

Principles of Fluorescence Generation Upon Enzymatic Cleavage

The core principle behind the utility of this compound lies in its ability to transition from a non-fluorescent (or weakly fluorescent) state to a highly fluorescent one upon enzymatic action. In its intact form, the fluorescence of the MNA group is quenched by the attached peptide chain.

When an elastase enzyme recognizes and hydrolyzes the amide bond between the valine (Val) residue and the MNA moiety, the 4-methoxy-2-naphthylamine (B556539) is released. This liberation of the free fluorophore results in a significant increase in fluorescence intensity, which can be measured to quantify the enzyme's activity. echelon-inc.com The activity is typically quantified by monitoring the release of the free fluorescent 4-Methoxy-β-naphthylamine (4MβNA). echelon-inc.com

Spectroscopic Properties and Quantum Yield Considerations

Comparative Analysis with Other Fluorogenic and Chromogenic Reporter Groups

The choice of a reporter group is critical in designing enzyme substrates. MNA is one of several options, each with its own advantages and disadvantages.

7-Amino-4-Methylcoumarin (B1665955) (AMC) Analogues and Their Fluorescent Characteristics

7-Amino-4-methylcoumarin (AMC) is another widely used fluorescent reporter group. caymanchem.combertin-bioreagent.com AMC-based substrates, such as MeOSuc-Ala-Ala-Pro-Val-AMC, function on a similar principle of fluorescence quenching in the conjugated form and release of the highly fluorescent AMC upon enzymatic cleavage. caymanchem.combertin-bioreagent.com

AMC and its derivatives typically exhibit excitation maxima around 341-355 nm and emission maxima in the range of 440-460 nm. aatbio.comfluorofinder.comcaymanchem.com For instance, free AMC has an excitation peak at 341 nm and an emission peak at 441 nm. aatbio.com The substrate MeOSuc-Ala-Ala-Pro-Val-AMC has reported excitation and emission maxima of approximately 380 nm and 460 nm, respectively. chemicalbook.com These substrates are known for their high sensitivity, with the ability to detect elastase concentrations in the picomolar range. caymanchem.com

Interactive Table: Spectroscopic Properties of MNA and AMC Reporter Groups

| Reporter Group | Excitation Max (nm) | Emission Max (nm) |

| 4-Methoxy-2-naphthylamine (MNA) | 335-350 echelon-inc.com | 410-440 echelon-inc.com |

| 7-Amino-4-methylcoumarin (AMC) | 341-355 aatbio.comfluorofinder.comcaymanchem.com | 440-460 aatbio.comfluorofinder.comcaymanchem.com |

p-Nitroanilide (pNA) Analogues and Their Chromogenic Detection Methods

In contrast to fluorogenic substrates, chromogenic substrates like those utilizing p-nitroanilide (pNA) produce a colored product upon enzymatic cleavage. The cleavage of the amide bond in a substrate such as MeOSuc-Ala-Ala-Pro-Val-pNA releases p-nitroaniline. tandfonline.com This product absorbs light at a specific wavelength, typically around 405 nm, allowing for spectrophotometric quantification of enzyme activity. tandfonline.com

While pNA-based assays are generally less sensitive than their fluorogenic counterparts, they are robust and widely used for quantitative enzyme assays. criver.comnih.govresearchgate.net The detection method relies on changes in absorbance rather than fluorescence. tandfonline.com

Structure-Activity Relationships of Reporter Group Modification

The modification of the reporter group significantly impacts the substrate's properties. The choice between a fluorogenic reporter like MNA or AMC and a chromogenic one like pNA depends on the required sensitivity and the available instrumentation.

Sensitivity: Fluorogenic substrates are generally more sensitive than chromogenic substrates, allowing for the detection of lower enzyme concentrations.

Detection Method: Fluorogenic assays require a fluorometer to measure fluorescence intensity, while chromogenic assays utilize a spectrophotometer to measure absorbance.

Structure-Activity Relationship (SAR): SAR studies on various reporter groups have been instrumental in developing substrates with optimized properties. researchgate.netasm.orgnih.gov These studies explore how different chemical modifications to the reporter group affect factors like solubility, stability, and the kinetic parameters of the enzyme-substrate interaction. For instance, the introduction of different substituents on the coumarin (B35378) ring of AMC can alter its spectroscopic properties and quantum yield.

Interactive Table: Comparison of Reporter Groups for Elastase Substrates

| Reporter Group | Detection Method | Key Advantage |

| 4-Methoxy-2-naphthylamine (MNA) | Fluorescence | High sensitivity |

| 7-Amino-4-methylcoumarin (AMC) | Fluorescence | High sensitivity, well-established |

| p-Nitroanilide (pNA) | Absorbance (Colorimetric) | Robust, straightforward detection |

Advanced Synthetic Methodologies and Characterization for Meosuc Ala Ala Pro Val Mna in Academic Research

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing peptides like MeOSuc-Ala-Ala-Pro-Val-MNA. unifi.it This technique involves assembling a peptide chain sequentially while it is covalently attached to an insoluble polymer support, or resin. google.com This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing after each reaction step. google.com

Fmoc/tBu Strategy for Peptide Backbone Assembly

The most prevalent method for SPPS is the Fmoc/tBu strategy. unifi.it This strategy is based on an orthogonal protection scheme, where two different types of protecting groups are used, which can be removed under different conditions.

Nα-Fmoc Protection : The α-amino group of each incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. google.com This group is stable to acidic conditions but is efficiently removed by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). unifi.it

Side-Chain tBu Protection : The reactive side chains of amino acids (if present) are protected by acid-labile groups, such as the tert-Butyl (tBu) group. ub.edu These groups remain intact throughout the synthesis cycles and are removed simultaneously with cleavage from the resin in a final acidolysis step. thermofisher.com

The synthesis follows a repeated cycle for each amino acid added:

Deprotection : The Nα-Fmoc group of the resin-bound peptide is removed with piperidine to expose a free amino group.

Washing : The resin is thoroughly washed to remove the piperidine and by-products.

Coupling : The next Fmoc-protected amino acid is activated and coupled to the newly exposed amino group, forming a new peptide bond.

Washing : The resin is washed again to remove excess reagents and by-products, completing the cycle.

This cycle is repeated until the desired Ala-Ala-Pro-Val sequence is fully assembled. google.com

Selection and Optimization of Resin Support and Loading

The choice of resin is critical as it determines the C-terminal functionality of the final peptide. For this compound, the C-terminus is an amide linkage to 4-methoxy-2-nitroaniline. To achieve this, a resin such as Rink Amide resin is commonly employed. rsc.org Rink Amide linkers are designed to release a C-terminally amidated peptide upon cleavage with trifluoroacetic acid (TFA). thermofisher.com

Coupling Chemistry and Reagent Selection for Efficient Linkage

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide requires an activating agent, also known as a coupling reagent. creative-peptides.com These reagents convert the carboxylic acid into a more reactive species, facilitating rapid and efficient amide bond formation while minimizing side reactions like racemization. creative-peptides.comsigmaaldrich.com

Modern peptide synthesis predominantly uses aminium/uronium or phosphonium (B103445) salt-based coupling reagents due to their high efficiency and the formation of soluble by-products. sigmaaldrich.combachem.com These reactions require the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA). bachem.com

Some of the most effective and commonly used coupling reagents include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : A popular and efficient uronium salt-based reagent suitable for most standard couplings. bachem.comrsc.org

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : Generally more reactive than HBTU, HATU is particularly effective for difficult couplings, including sterically hindered amino acids or complex sequences. sigmaaldrich.comrsc.org Its use can help surmount challenges like epimerization. rsc.org

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : An aminium-based reagent analogous to HBTU, but with higher reactivity due to the electron-withdrawing effect of the chlorine atom. sigmaaldrich.combiosolve-chemicals.eu

The table below provides a comparative overview of these common coupling reagents.

| Reagent | Full Name | Reagent Type | Key Characteristics |

|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Widely used, efficient for standard sequences, water-soluble by-products. bachem.comrsc.org |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Higher reactivity than HBTU, reduces racemization, excellent for difficult couplings. rsc.org |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | More reactive than HBTU, provides improved results in synthesizing difficult peptides. sigmaaldrich.combachem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Efficient coupling agent that avoids the formation of the carcinogenic by-product HMPA associated with the original BOP reagent. biosolve-chemicals.eu |

Introduction of the Methoxysuccinyl Group

After the full peptide sequence (Ala-Ala-Pro-Val) is assembled on the resin, the N-terminal methoxysuccinyl (MeOSuc) group is introduced. google.com This is achieved by first removing the final Fmoc protecting group from the N-terminal alanine (B10760859) residue using piperidine. unifi.it The resulting free α-amino group is then acylated. This modification is typically performed by reacting the resin-bound peptide with an excess of methoxysuccinic anhydride (B1165640) in the presence of a base like DIPEA. This step caps (B75204) the N-terminus, preventing it from carrying a charge and completing the structure of the target molecule. biorxiv.orgcreative-proteomics.com

Cleavage from Resin and Side-Chain Deprotection Considerations

The final step in SPPS is the simultaneous cleavage of the peptide from the resin support and the removal of any acid-labile side-chain protecting groups. sigmaaldrich.com In the Fmoc/tBu strategy, this is accomplished by treating the peptidyl-resin with a strong acid, most commonly Trifluoroacetic acid (TFA). thermofisher.comsigmaaldrich.com

During this process, reactive cationic species are generated, which can modify nucleophilic residues in the peptide sequence. sigmaaldrich.com To prevent these side reactions, nucleophilic scavengers are added to the TFA to create a "cleavage cocktail". thermofisher.com Although the Ala-Ala-Pro-Val sequence lacks highly sensitive residues like Tryptophan or Cysteine, the use of scavengers is standard practice to ensure the highest possible purity. sigmaaldrich.com

A typical cleavage cocktail for this peptide would be:

| Reagent | Typical Percentage | Function |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 95% | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. sigmaaldrich.com |

| Water (H₂O) | 2.5% | Acts as a scavenger and proton source. sigmaaldrich.com |

| Triisopropylsilane (TIS) | 2.5% | Effectively quenches reactive carbocations generated during deprotection. unifi.itsigmaaldrich.com |

The peptidyl-resin is incubated in this cocktail for 2-3 hours at room temperature. unifi.it Following cleavage, the crude peptide is precipitated from the TFA solution using cold diethyl ether, washed, and dried.

Purification Methodologies for Research-Grade Purity

The crude peptide obtained after cleavage and precipitation contains the target molecule as well as small amounts of impurities, such as deletion sequences (peptides missing one or more amino acids) or incompletely deprotected species. For use in sensitive enzymatic assays, the peptide must be purified to a high degree (>95%).

The standard and most effective method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . rsc.org

Principle : RP-HPLC separates molecules based on their hydrophobicity. A stationary phase (typically a silica (B1680970) support modified with C18 alkyl chains) is used, and the crude peptide is eluted with a mobile phase consisting of a gradient of an aqueous solvent (often water with 0.1% TFA) and an organic solvent (often acetonitrile (B52724) with 0.1% TFA).

Process : More hydrophobic species interact more strongly with the C18 stationary phase and thus elute later, at higher concentrations of the organic solvent. This allows for the separation of the full-length target peptide from more hydrophilic impurities. The elution is monitored by UV absorbance, typically at 214 or 280 nm. Fractions are collected, and those containing the pure product are pooled, lyophilized (freeze-dried), and characterized by mass spectrometry to confirm the correct molecular weight.

This rigorous purification ensures that the final this compound product is of the research-grade purity required for reliable and reproducible experimental results.

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | Methoxysuccinyl-Alanine-Alanine-Proline-Valine-4-methoxy-2-nitroanilide |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| tBu | tert-Butyl |

| DMF | Dimethylformamide |

| TFA | Trifluoroacetic Acid |

| DIPEA | N,N-Diisopropylethylamine |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| TIS | Triisopropylsilane |

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the cornerstone for purifying synthetic peptides like this compound. This technique separates the target peptide from a complex mixture of impurities, such as truncated or deletion sequences, residual protecting groups, and other reagents from the synthesis process.

The purification is typically achieved using reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent system. A gradient of increasing organic solvent concentration (commonly acetonitrile) in an aqueous solvent (water), both typically containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the components from the column. nih.gov The hydrophobic character of the peptide dictates its retention time, allowing for effective separation. The selection of an appropriate C18 column and optimization of the gradient are crucial for achieving high resolution and purity. nih.gov The effluent is monitored by a UV detector, and fractions corresponding to the main product peak are collected, analyzed for purity, and then lyophilized. nih.gov

Table 1: Typical Preparative HPLC Parameters for Peptide Purification

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 10-15 µm particle size | Separates compounds based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Organic solvent to elute the peptide from the column. |

| Gradient | Linear gradient, e.g., 5% to 65% B over 60 minutes | Gradually increases elution strength to separate components. nih.gov |

| Flow Rate | Dependent on column diameter (e.g., 20-100 mL/min) | Optimized for separation efficiency and run time. |

| Detection | UV Absorbance at 220 nm and/or 280 nm | Detects peptide bonds (220 nm) and aromatic residues. |

Strategies for Counterion Exchange and Removal (e.g., Trifluoroacetic Acid, TFA)

Trifluoroacetic acid (TFA) is almost universally used in peptide synthesis for cleaving the peptide from the solid support and in HPLC for purification. mdpi.comgoogle.com However, residual TFA counterions can bind to the peptide, potentially altering its conformation and affecting biological assay results. lifetein.comlifetein.com Therefore, exchanging or removing these counterions is often a necessary final step.

Several strategies exist for TFA removal. A common method involves repeated dissolution of the peptide in an aqueous solution of a different, more biologically compatible acid, such as hydrochloric acid (HCl) or acetic acid, followed by lyophilization. lifetein.comnih.gov This process replaces the TFA counterion with the new acid's counterion (e.g., chloride or acetate). For instance, the peptide can be dissolved in a dilute HCl solution (e.g., 0.02 M), allowed to stand, and then lyophilized, with the procedure repeated multiple times to ensure complete exchange. mdpi.comlifetein.com Ion-exchange chromatography is another effective, albeit more complex, method. google.comnih.gov

Table 2: Comparison of TFA Counterion Exchange Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Lyophilization with HCl | The peptide is dissolved in a dilute HCl solution and lyophilized. This is repeated 2-4 times. lifetein.comnih.gov | Simple procedure, effective for complete exchange. | Time-consuming due to multiple lyophilization cycles. nih.gov |

| Lyophilization with Acetic Acid | Similar to the HCl method, but uses a dilute acetic acid solution. | Yields an acetate (B1210297) salt, which is often preferred in biological systems. | May be less efficient than with a stronger acid like HCl. |

| Ion-Exchange Chromatography | The peptide solution is passed through an ion-exchange resin to replace TFA⁻ with another anion like Cl⁻ or CH₃COO⁻. nih.gov | Highly effective and can be integrated into purification workflows. | Can lead to peptide loss and requires specific resins and equipment. nih.gov |

| RP-SPE with Acidic Eluent | Reversed-Phase Solid-Phase Extraction (RP-SPE) can be used where the peptide is bound and then eluted with a mobile phase containing the desired counterion (e.g., HCl). mdpi.com | Can purify and exchange the counterion in a single step. mdpi.com | Optimization of conditions is required to prevent peptide loss. |

Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

To confirm that the correct molecule has been synthesized and purified to the required standard, a suite of analytical techniques is employed. These methods provide orthogonal information, collectively verifying the peptide's structure, molecular weight, purity, and quantity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of peptides. europa.eu One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments can confirm the amino acid sequence, the presence of the N-terminal methoxysuccinyl (MeOSuc) group, and the C-terminal 4-methoxy-β-naphthylamine (MNA) moiety.

In the ¹H NMR spectrum, characteristic signals for the amino acid side chains (e.g., the isobutyl group of valine, methyl groups of alanine, and the proline ring protons) can be identified. uac.pt The methoxy (B1213986) group of MeOSuc and the aromatic protons of the MNA ring will also have distinct chemical shifts. uac.ptescholarship.org The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbons of the peptide backbone and the carbons of the various functional groups. uac.pt

Table 3: Anticipated NMR Chemical Shifts for Key Moieties of this compound

| Moiety | Atom Type | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Valine (Val) | α-H | ~4.1 - 4.3 |

| γ-CH₃ | ~0.9 - 1.0 | |

| Alanine (Ala) | α-H | ~4.3 - 4.5 |

| β-CH₃ | ~1.3 - 1.5 | |

| Proline (Pro) | α-H | ~4.2 - 4.4 |

| β, γ, δ-CH₂ | ~1.8 - 2.3, ~3.5 - 3.7 | |

| MeOSuc Group | O-CH₃ | ~3.6 - 3.7 |

| CO-CH₂-CH₂-CO | ~2.5 - 2.8 | |

| MNA Group | Aromatic C-H | ~7.0 - 8.0 |

Note: Values are approximate and can vary based on solvent and neighboring residues.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the molecular identity of a synthetic peptide. measurlabs.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the peptide's elemental composition, as the measured exact mass can be matched to a unique empirical formula. measurlabs.comnih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions from the peptide for analysis. The combination of liquid chromatography with HRMS (LC-HRMS) is particularly powerful, providing both retention time and accurate mass data for the target peptide and any impurities. nih.gov

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₃₂H₄₃N₅O₈ medchemexpress.com |

| Theoretical Monoisotopic Mass | 625.3115 g/mol |

| Ion Form (Example) | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 626.3188 |

| Hypothetical Experimental m/z | 626.3191 |

| Mass Accuracy (ppm) | 0.48 |

UV-Vis Spectroscopy for Quantitative Analysis of Chromophoric/Fluorogenic Moieties

UV-Visible spectroscopy is a fundamental technique used for the quantitative analysis of compounds containing chromophores. ijirt.orgamazonaws.com In this compound, the 4-methoxy-β-naphthylamine (MNA) group is a fluorophore that also possesses strong UV absorption characteristics. medchemexpress.comechelon-inc.com By measuring the absorbance of a solution at the wavelength of maximum absorption (λ_max) for the MNA moiety, and applying the Beer-Lambert law, the concentration of the peptide can be accurately determined. libretexts.org This is crucial for preparing solutions of known concentration for enzyme kinetic studies. The free MNA released upon enzymatic cleavage of the substrate has distinct fluorescence properties (excitation ~335-350 nm, emission ~410-440 nm), which forms the basis of the enzymatic assay. echelon-inc.com

Table 5: Spectroscopic Properties of the MNA Moiety

| Parameter | Wavelength/Value | Application |

|---|---|---|

| UV Absorbance Maximum (λ_max) | ~340 nm medchemexpress.com | Quantitative determination of peptide concentration. |

| Fluorescence Excitation | 335-350 nm echelon-inc.com | Excitation of the released fluorophore in enzyme assays. |

| Fluorescence Emission | 410-440 nm echelon-inc.com | Detection of the released fluorophore to measure enzyme activity. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides a fundamental assessment of a compound's purity by determining the mass percentages of its constituent elements (primarily carbon, hydrogen, and nitrogen). biosynth.com The experimentally determined percentages are compared against the theoretical values calculated from the peptide's empirical formula. chemcollective.org A close match between the experimental and theoretical values serves as strong evidence for the compound's identity and high purity, indicating the absence of significant inorganic salts or other non-peptide impurities. europa.eubiosynth.com This analysis is complementary to HRMS and helps to construct a complete mass balance of the final lyophilized product, which often includes water and counterions. biosynth.com

Table 6: Elemental Analysis Data for this compound (C₃₂H₄₃N₅O₈)

| Element | Theoretical % | Hypothetical Experimental % |

|---|---|---|

| Carbon (C) | 61.42% | 61.35% |

| Hydrogen (H) | 6.93% | 6.99% |

| Nitrogen (N) | 11.19% | 11.15% |

| Oxygen (O) | 20.46% | 20.51% |

Table 7: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | Methoxysuccinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-4-methoxy-β-naphthylamide |

| TFA | Trifluoroacetic Acid |

| HCl | Hydrochloric Acid |

| ACN | Acetonitrile |

| MeOSuc | Methoxysuccinyl |

| MNA | 4-Methoxy-β-naphthylamine |

| Ala | Alanine |

| Pro | Proline |

Chiral HPLC for Diastereomeric Purity

The synthesis of a tetrapeptide such as this compound involves the sequential coupling of amino acids. Each of the amino acids in the sequence (Alanine, Proline, and Valine) possesses a chiral center. During the synthetic process, particularly if non-stereospecific reagents or harsh reaction conditions are employed, there is a risk of racemization at any of these chiral centers. This can lead to the formation of diastereomeric impurities, which are stereoisomers that are not mirror images of each other. These diastereomers can exhibit different binding affinities and hydrolysis rates by the target enzyme, potentially leading to inaccurate kinetic data. Therefore, confirming the diastereomeric purity of the final peptide is a critical quality control step.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of peptides. nih.gov For the specific challenge of separating diastereomers, which often have very similar physicochemical properties, chiral HPLC is the method of choice. nih.gov This technique utilizes a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers or diastereomers in the sample, leading to differential retention times and thus, separation. nih.gov

Methodology and Key Considerations:

The separation of peptide diastereomers can be achieved using either chiral stationary phases or, in some cases, conventional reversed-phase (RP-HPLC) columns where the diastereomers exhibit different conformations that affect their hydrophobicity. nih.govnih.gov

Chiral Stationary Phases (CSPs): A variety of CSPs are available for peptide separations.

Crown Ether-Based CSPs: Columns such as CROWNPAK CR-I(+) have proven effective in resolving tetrapeptide diastereomers. sci-hub.semdpi.com The separation mechanism relies on the formation of inclusion complexes between the protonated N-terminal amino group of the peptide and the crown ether cavity. The mobile phase for these columns typically consists of an aqueous solution with an organic modifier (like acetonitrile) and an acidic additive (such as perchloric acid) to ensure protonation of the analyte. nih.govsci-hub.se

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose, such as those found in Chiralpak® columns (e.g., Chiralpak AD-H), are widely used for the separation of a broad range of chiral compounds, including proline derivatives. researchgate.net The separation is often achieved under normal-phase conditions using mobile phases like hexane (B92381) and ethanol (B145695) with an acidic modifier like trifluoroacetic acid (TFA). researchgate.netresearchgate.net

Zwitterionic CSPs: Chiral columns based on zwitterionic selectors, like CHIRALPAK® ZWIX(+), have also been developed for the direct stereoselective resolution of amino acids and small peptides. chiraltech.com

Illustrative Data for Diastereomeric Purity Analysis:

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Ethanol:Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Retention Time (L,L,L-isomer) | ~15.2 min |

| Expected Retention Time (Diastereomers) | Separated peaks with distinct retention times |

| Diastereomeric Purity Specification | ≥99.0% (Area %) |

In this representative method, the use of a polysaccharide-based chiral column with a normal-phase solvent system would be expected to effectively resolve the desired all-L diastereomer of this compound from any potential diastereomeric impurities formed during synthesis. The integration of the peak areas in the resulting chromatogram allows for the quantitative determination of the diastereomeric purity. A purity level of ≥99.0% is typically required for substrates used in sensitive enzymatic assays to ensure the scientific validity of the obtained results.

Enzymatic Activity Assays and Methodological Innovations Utilizing Meosuc Ala Ala Pro Val Mna

Quantitative Fluorometric Assay Development for Protease Activity

The cleavage of MeOSuc-Ala-Ala-Pro-Val-MNA by proteases such as human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE) liberates the fluorescent molecule 4-methoxy-2-naphthylamine (B556539) (4-MNA). This release results in a measurable increase in fluorescence, forming the basis of a quantitative assay for protease activity. The development of a robust and sensitive fluorometric assay requires careful optimization of several experimental parameters.

Optimization of Buffer Systems and pH Conditions

The efficiency of enzymatic reactions is highly dependent on the pH of the surrounding medium. Different proteases exhibit optimal activity within specific pH ranges. For instance, assays involving elastase are often conducted in buffer systems that maintain a pH around 7.5. clinexprheumatol.org A common choice is a HEPES buffer, which provides stable pH control in this range. clinexprheumatol.org The optimization process involves testing a range of pH values to identify the condition that yields the maximum rate of substrate cleavage for the specific protease under investigation. For example, some studies have utilized Tris-HCl buffer at pH 8.0 for protease assays. nih.gov The choice of buffer can also influence enzyme stability and activity.

Table 1: Exemplary Buffer Systems for Protease Assays

| Buffer System | Typical pH Range | Common Applications |

| HEPES | 6.8 - 8.2 | Elastase activity assays clinexprheumatol.org |

| Tris-HCl | 7.0 - 9.0 | General protease assays nih.gov |

| Sodium Phosphate | 6.0 - 9.5 | Broad range protease activity and stability studies kjom.org |

| Sodium Acetate (B1210297) | 4.0 - 6.0 | Assays for proteases with acidic pH optima kjom.org |

Influence of Ionic Strength and Detergents

The ionic strength of the assay buffer can significantly impact enzyme activity. Studies have shown that for human leukocyte elastase, increasing the ionic strength can stimulate the elastolysis of insoluble elastin. echelon-inc.com For instance, an assay for elastase activity might utilize a buffer containing 500 mM NaCl. clinexprheumatol.org However, the effect of ionic strength can be complex and may depend on the specific enzyme and substrate. Lowering the ionic strength has been observed to increase the precipitation of certain proteins in some analytical tests. nih.gov

Detergents can also modulate enzyme activity. Anionic detergents have been shown to stimulate the activity of human leukocyte elastase. echelon-inc.com However, the presence and type of detergent can also lead to protein unfolding, which would decrease enzymatic activity. nih.gov The choice and concentration of a detergent, such as Triton X-100 or Brij 35, must be carefully optimized to enhance substrate accessibility and enzyme activity without causing denaturation. google.comwoundchek.com

Determination of Optimal Enzyme and Substrate Concentrations

To ensure accurate kinetic measurements, it is crucial to determine the optimal concentrations of both the enzyme and the substrate, this compound. The substrate concentration should ideally be around the Michaelis-Menten constant (Km) value for the enzyme, which for elastases with this type of substrate is often in the range of 0.1–0.5 mM. Using a substrate concentration that is too low can limit the reaction rate, while an excessively high concentration can lead to substrate inhibition or be economically wasteful. A typical final concentration for similar substrates in elastase assays is 0.2 mM. google.com The enzyme concentration should be chosen to ensure a linear rate of product formation over the desired time course of the assay. This often requires empirical testing with a dilution series of the enzyme.

Establishment of Fluorescence Detection Parameters (Excitation/Emission Maxima, Slit Widths)

The fluorescent product of the enzymatic reaction, 4-methoxy-2-naphthylamine (4-MNA), has specific excitation and emission maxima that must be used for its detection. The optimal excitation wavelength (λₑₓ) for 4-MNA is typically around 340 nm, with the emission wavelength (λₑₘ) being approximately 425 nm. medchemexpress.com Some sources suggest a slightly broader range for excitation (335-350 nm) and emission (410-440 nm). echelon-inc.com It is important to note that other similar fluorogenic substrates, such as those using 7-amino-4-methylcoumarin (B1665955) (AMC), have different optimal wavelengths (e.g., Ex/Em: 380/460 nm). caymanchem.comosti.gov The slit widths of the fluorometer should also be optimized to maximize the signal-to-noise ratio.

Table 2: Fluorescence Parameters for Common Fluorogenic Groups

| Fluorogenic Group | Excitation Maxima (nm) | Emission Maxima (nm) |

| 4-Methoxy-2-naphthylamine (4-MNA) | ~340 medchemexpress.com | ~425 medchemexpress.com |

| 7-Amino-4-methylcoumarin (AMC) | 355-380 caymanchem.combertin-bioreagent.com | 440-460 caymanchem.combertin-bioreagent.com |

| 7-Amino-4-trifluoromethylcoumarin (AFC) | ~380 eurogentec.com | ~500 eurogentec.com |

Calibration Curves and Conversion to Product Concentration

To convert the measured relative fluorescence units (RFU) into the actual concentration of the product (4-MNA), a standard curve must be generated. This is achieved by measuring the fluorescence of a series of known concentrations of purified 4-MNA under the same assay conditions (buffer, pH, temperature). The resulting calibration curve, which plots fluorescence intensity against concentration, allows for the direct conversion of the RFU values obtained during the enzymatic assay into the amount of product formed. This is a critical step for calculating the reaction velocity and performing kinetic analysis.

Determination of Detection Limits and Assay Sensitivity

The sensitivity of the assay is determined by its limit of detection (LOD), which is the lowest concentration of enzyme activity that can be reliably distinguished from the background noise. For assays using this compound, the detection limit for elastase can be as low as 0.1 nM. In comparison, assays utilizing the related substrate MeOSuc-Ala-Ala-Pro-Val-AMC can detect human leukocyte elastase at concentrations as low as 11 pM. caymanchem.combertin-bioreagent.com The high sensitivity of these fluorogenic substrates makes them invaluable for detecting low levels of protease activity in biological samples.

Spectrophotometric Assay Adaptations for Chromogenic Analogues (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

The tetrapeptide sequence Ala-Ala-Pro-Val is a well-established recognition site for elastase enzymes, making substrates containing this sequence highly valuable for studying elastase activity. While this compound is a fluorogenic substrate, its chromogenic analogue, MeOSuc-Ala-Ala-Pro-Val-pNA, which releases p-nitroaniline (pNA) upon cleavage, is widely used in spectrophotometric assays. nih.govsigmaaldrich.com

Absorbance Wavelength Selection and Molar Extinction Coefficient Determination

The enzymatic hydrolysis of MeOSuc-Ala-Ala-Pro-Val-pNA by elastase releases the chromophore p-nitroaniline. The rate of this release can be monitored by measuring the increase in absorbance. sigmaaldrich.comnih.gov The optimal wavelength for detecting p-nitroaniline is typically around 405 nm to 410 nm. nih.govtandfonline.comnih.govnih.govvulcanchem.com This wavelength selection is crucial to maximize the signal from the released p-nitroaniline while minimizing potential interference from the absorbance of the unhydrolyzed substrate, which has an absorption maximum at approximately 315 nm. sigmaaldrich.com

The molar extinction coefficient (ε) of p-nitroaniline is a critical parameter for converting the rate of change in absorbance to the rate of product formation, thereby quantifying enzyme activity. While the exact value can vary slightly depending on buffer conditions, reported molar extinction coefficients for p-nitroaniline under typical assay conditions are in the range that allows for sensitive detection. For instance, the kcat/Km values for human leukocyte elastase using this substrate can range from 15,000 to 330,000 M⁻¹s⁻¹ depending on the buffer conditions, highlighting the substrate's utility across various experimental setups. vulcanchem.com

Table 1: Spectrophotometric Properties of p-Nitroaniline

| Parameter | Value | Reference |

|---|---|---|

| Typical Absorbance Wavelength | 405 - 410 nm | nih.govtandfonline.comnih.govnih.govvulcanchem.com |

| Substrate Absorbance Maximum | ~315 nm | sigmaaldrich.com |

Integration into High-Throughput Screening (HTS) Platforms

The robust and sensitive nature of assays utilizing this compound and its analogues makes them highly suitable for high-throughput screening (HTS) of potential elastase inhibitors. thieme-connect.comdrugtargetreview.com HTS allows for the rapid testing of large libraries of compounds to identify potential drug candidates.

Microplate Assay Formats and Automation

These enzymatic assays are readily adaptable to microplate formats (e.g., 96-well or 384-well plates), which is a prerequisite for HTS. nih.govresearchgate.netatsjournals.org The use of microplates allows for the simultaneous analysis of numerous samples, including controls, test compounds, and the enzyme, in a small total volume. This miniaturization reduces reagent consumption and allows for the use of robotic liquid handling systems for assay setup, further increasing throughput and reproducibility. The reaction progress, whether measured by fluorescence or absorbance, can be monitored over time using a microplate reader. atsjournals.orgthermofisher.com

Data Normalization and Quality Control Metrics (e.g., Z'-factor)

In HTS, robust data analysis is critical for identifying true "hits" while minimizing false positives and negatives. Data normalization is a key step to correct for systematic errors such as variations between plates or "edge effects" within a plate. nih.govresearchgate.net Common normalization methods include controls-based normalization, where the activity of test samples is expressed relative to positive and negative controls on the same plate. uzh.ch More advanced methods like the B-score and locally weighted scatterplot smoothing (Loess) can also be employed, particularly in screens with high hit rates. nih.govabo.fi

To assess the quality and reliability of an HTS assay, a statistical parameter known as the Z'-factor is widely used. ncsu.eduwikipedia.org The Z'-factor provides a measure of the separation between the signals of the positive and negative controls, taking into account the standard deviations of both. The formula for the Z'-factor is:

Z'-factor = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

μ_p and σ_p are the mean and standard deviation of the positive control.

μ_n and σ_n are the mean and standard deviation of the negative control.

Table 2: Interpretation of Z'-factor Values

| Z'-factor Value | Assay Quality | Interpretation | Reference |

|---|---|---|---|

| 1 | Ideal | An assay can approach, but never reach, a Z'-factor of 1.0. | graphpad.com |

| 0.5 to <1.0 | Excellent | A large separation between control signals, suitable for HTS. | graphpad.com |

| 0 to <0.5 | Marginal | The signal overlap between controls is significant, and the assay may not be reliable for screening. | graphpad.com |

| <0 | Unsuitable | The signals from the positive and negative controls overlap, making the assay not useful for screening. | graphpad.com |

An assay with a Z'-factor greater than 0.5 is generally considered excellent and robust for HTS. graphpad.com While assays with lower Z'-factors can still yield useful data, they require more careful analysis and may have a higher rate of false positives. nih.gov

Application in Diverse In Vitro Enzymatic Models

The specificity and sensitivity of this compound and its analogues allow for their application in a variety of in vitro models to study elastase activity. This versatility is crucial for understanding the role of elastase in different biological contexts.

The substrate can be used in assays with purified enzyme preparations to determine kinetic parameters (Km and kcat), to characterize the enzyme's substrate specificity, and to screen for inhibitors in a controlled environment. echelon-inc.comresearchgate.net This is often the first step in characterizing a new enzyme or inhibitor.

Furthermore, these substrates are effective for measuring elastase activity in more complex biological samples. This includes cell lysates, where the total cellular elastase activity can be quantified, and in conditioned media from cell cultures, which allows for the study of secreted elastase. echelon-inc.comresearchgate.net For example, MeOSuc-Ala-Ala-Pro-Val-pNA has been used to measure neutrophil elastase activity in the bronchoalveolar lavage fluid of patients with cystic fibrosis, providing insights into the pathophysiology of the disease. sigmaaldrich.com It has also been used to study elastase activity on the surface of activated neutrophils. atsjournals.org

The ability to use these substrates in such diverse models, from purified systems to complex biological fluids, makes them invaluable tools for research into inflammatory diseases, cancer, and other conditions where elastase activity is implicated.

Assays with Purified Recombinant and Native Proteases (e.g., Human Leukocyte Elastase, Porcine Pancreatic Elastase, Neutrophil Elastase)

This compound is extensively used as a highly sensitive fluorogenic substrate for quantifying the activity of purified elastases, including human leukocyte elastase (HLE), porcine pancreatic elastase (PPE), and human neutrophil elastase (HNE). echelon-inc.comcaymanchem.commpbio.com The principle of the assay involves the enzymatic hydrolysis of the peptide bond between the valine residue and the MNA moiety. This cleavage liberates the fluorescent MNA, which can be detected with excitation wavelengths around 340-350 nm and emission wavelengths at approximately 410-440 nm. echelon-inc.commedchemexpress.com This method allows for the detection of elastase concentrations as low as 0.1 nM.

Kinetic parameters for the hydrolysis of this compound and its analogs by various elastases have been determined in numerous studies. These parameters are essential for comparing enzyme efficiency and for evaluating the potency of inhibitors. For instance, a closely related substrate, MeOSuc-Ala-Ala-Pro-Val-AMC, demonstrates the high sensitivity of this peptide sequence, detecting as little as 11 pM of human leukocyte elastase and 18 pM of porcine pancreatic elastase. caymanchem.combertin-bioreagent.com

Table 1: Kinetic Parameters and Detection Limits for Elastase Substrates

| Enzyme | Substrate | Kinetic Parameter (kcat/Km) | Detection Limit | Reference |

|---|---|---|---|---|

| Human Neutrophil Elastase | This compound | 2.1 x 10⁴ M⁻¹s⁻¹ | 0.1 nM | |

| Human Leukocyte Elastase | MeOSuc-Ala-Ala-Pro-Val-AMC | - | 11 pM | caymanchem.combertin-bioreagent.com |

| Porcine Pancreatic Elastase | MeOSuc-Ala-Ala-Pro-Val-AMC | - | 18 pM | caymanchem.combertin-bioreagent.com |

| Human Neutrophil Elastase | MeOSuc-AAPV-AMC | Km = 130 µM | - | fishersci.com |

This table presents kinetic data and detection limits for this compound and its closely related analog, MeOSuc-Ala-Ala-Pro-Val-AMC, with various elastases. The data highlights the high sensitivity of these substrates.

Measurement of Elastase Activity in Complex Biological Fluids (e.g., Synovial Fluid, Bronchoalveolar Lavage Fluid)

A significant application of this compound is the measurement of elastase activity in complex biological fluids, where proteases play a role in pathological processes. For example, this substrate has been used to assay elastase activity in synovial fluid from patients with rheumatoid arthritis and osteoarthritis. clinexprheumatol.org In these studies, increased elastase levels, which can contribute to articular cartilage breakdown, were detected in the synovial fluid of patients with rheumatoid arthritis. clinexprheumatol.orgscientificlabs.com

Similarly, this compound and its analogs are employed to measure elastase activity in bronchoalveolar lavage fluid (BALF). sigmaaldrich.com This is particularly relevant in inflammatory lung diseases like cystic fibrosis and chronic obstructive pulmonary disease (COPD), where neutrophil elastase is implicated in tissue damage. medchemexpress.com The ability to quantify elastase activity in BALF helps in understanding disease mechanisms and in evaluating the elastase/antielastase balance. sigmaaldrich.com

Analysis in Cell Lysates and Conditioned Media from Relevant Cell Cultures

The utility of this compound extends to the analysis of elastase activity in cellular models. It can be used to measure enzymatic activity in cell lysates, providing insights into the cellular production and regulation of elastases. echelon-inc.comsemanticscholar.org For instance, it has been used to detect neutrophil elastase in neutrophil cell lysates. oaepublish.com

Furthermore, this substrate is suitable for measuring elastase activity in conditioned media from cell cultures. echelon-inc.comfishersci.com This is valuable for studying the secretion of elastases by various cell types, such as neutrophils and airway smooth muscle cells, and for investigating the effects of different stimuli or inhibitors on this process. atsjournals.orgnih.gov For example, it has been used to measure elastase activity in the supernatant of cultured neutrophils to understand their pro-apoptotic effects on human airway smooth muscle cells. atsjournals.org

Specificity Profiling Against Other Serine Proteases (e.g., Cathepsin G, Chymotrypsin, Proteinase 3)

A key advantage of this compound is its high specificity for elastase over other related serine proteases. echelon-inc.com Studies have shown that this substrate is not significantly hydrolyzed by cathepsin G or chymotrypsin. echelon-inc.comcaymanchem.com This selectivity is crucial for accurately measuring elastase activity in biological samples that may contain a mixture of proteases.

While highly specific for elastase, some cross-reactivity with proteinase 3 (PR3), another neutrophil serine protease, has been observed. oaepublish.com However, the activity of elastase towards this substrate is substantially higher. Competitive assays have demonstrated the relative activity of elastase to be 100%, while proteinase 3 shows a relative activity of 15%, and cathepsin G less than 1%. This makes this compound a reliable tool for differentiating elastase activity, although potential contributions from PR3 should be considered in certain contexts. oaepublish.comnih.gov The substrate MeOSuc-Ala-Ala-Pro-Val-pNA has been shown to be cleaved more efficiently by murine PR3 than human PR3, and both human and murine neutrophil elastase cleave it even more efficiently. core.ac.uk

Table 2: Specificity Profile of this compound

| Enzyme | Relative Activity (%) | Reference |

|---|---|---|

| Elastase | 100 | |

| Proteinase 3 | 15 | |

| Cathepsin G | <1 | |

| Chymotrypsin | Not a substrate | echelon-inc.com |

This table summarizes the relative activity of different serine proteases towards this compound, demonstrating its high specificity for elastase.

Kinetic and Mechanistic Investigations of Protease Substrate Interactions with Meosuc Ala Ala Pro Val Mna

Determination of Michaelis-Menten Kinetic Parameters

The interaction between a protease and MeOSuc-Ala-Ala-Pro-Val-MNA can be quantitatively described by the Michaelis-Menten model. This model provides key parameters that define the efficiency and nature of the enzymatic reaction.

The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). It is an inverse measure of the substrate's affinity for the enzyme; a lower Km value indicates a higher affinity. For the interaction between human neutrophil elastase and MeOSuc-Ala-Ala-Pro-Val-pNA (a closely related analog), Km values have been reported in the range of 0.21 mM to 1.2 mM, depending on the specific experimental conditions such as buffer composition. core.ac.ukplos.org For instance, one study determined a Km of 0.28 mM for human neutrophil elastase with MeOSuc-AAPV-pNA. core.ac.uk In another study using a thiobenzyl ester analog (MeOSuc-ala-ala-pro-val-SBzl), the Km for a 93,000 Mr proteolytic species was found to be 0.56 mM. escholarship.org These values signify a relatively high affinity of the enzyme for this synthetic substrate.

The maximum reaction rate (Vmax) is the rate of reaction when the enzyme is fully saturated with the substrate. The turnover number (kcat), also known as the catalytic constant, is calculated from Vmax and the enzyme concentration ([E]) using the equation kcat = Vmax / [E]. It represents the number of substrate molecules converted to product per enzyme molecule per unit of time. For human neutrophil elastase reacting with MeOSuc-AAPV-pNA, reported kcat values vary. One study documented a kcat of 9.2 s⁻¹ for human NE and 12.1 s⁻¹ for murine NE with this substrate. core.ac.uk Another investigation focusing on a 93,000 Mr proteolytic species with a thiobenzyl ester analog of the substrate reported a kcat of 3.04 s⁻¹. escholarship.org

The catalytic efficiency, represented by the ratio kcat/Km, is a measure of how efficiently an enzyme converts a substrate into a product. It reflects both the binding affinity (Km) and the catalytic activity (kcat) of the enzyme. A higher kcat/Km value indicates a more efficient enzyme. For human neutrophil elastase with MeOSuc-AAPV-pNA, the catalytic efficiency has been reported to be as high as 33,915 M⁻¹s⁻¹ and 23,273 M⁻¹s⁻¹ for human and murine neutrophil elastase, respectively. core.ac.uk Another source cites a kcat/Km of 120,000 M⁻¹s⁻¹ for human neutrophil elastase with this substrate. biologie-journal.org These high values underscore the specificity and efficiency with which neutrophil elastase recognizes and cleaves the Ala-Ala-Pro-Val sequence.

| Enzyme | Substrate Analog | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Human Neutrophil Elastase | MeOSuc-AAPV-pNA | 0.28 | 9.2 | 33,915 | core.ac.uk |

| Murine Neutrophil Elastase | MeOSuc-AAPV-pNA | 0.52 | 12.1 | 23,273 | core.ac.uk |

| Human Proteinase 3 | MeOSuc-AAPV-pNA | 1.2 | 0.59 | 499 | core.ac.uk |

| Murine Proteinase 3 | MeOSuc-AAPV-pNA | 1.1 | 6.2 | 5,464 | core.ac.uk |

| Mr 93,000 Proteolytic Species | MeOSuc-ala-ala-pro-val-SBzl | 0.56 | 3.04 | 5,410 | escholarship.org |

Elucidation of Rate-Limiting Steps in Catalysis

Pre-steady-state kinetic studies are crucial for dissecting the individual rates of acylation (k₂) and deacylation (k₃). For the hydrolysis of MeOSuc-Ala-Ala-Pro-Val-pNA by human leukocyte elastase, it has been shown that the acylation step is significantly faster than the deacylation step. researchgate.net One study reported an acylation rate constant (k₂) of 21 s⁻¹ and a deacylation rate constant (k₃) of 0.57 s⁻¹. This indicates that for this specific substrate, deacylation is the rate-limiting step in the catalytic cycle. echelon-inc.com This is a common feature for the hydrolysis of specific p-nitroanilide substrates by human leukocyte elastase. echelon-inc.com

The structure of the substrate, particularly the amino acid sequence and the nature of the leaving group, significantly influences which step, acylation or deacylation, is rate-limiting. For many serine proteases, the hydrolysis of ester substrates is often rate-limited by deacylation, whereas for amide substrates, acylation can be the slower step. libretexts.org However, for highly specific peptide substrates like MeOSuc-Ala-Ala-Pro-Val-pNA, even though it is an anilide (an amide derivative), the extensive interactions between the peptide portion of the substrate and the enzyme's active site subsites can dramatically increase the rate of acylation. researchgate.net

Detailed Studies on Subsite Interactions and Specificity Mapping

The interaction between a protease and its substrate extends beyond the primary cleavage site (P1). The amino acid residues of the substrate (P) bind to corresponding subsites (S) on the enzyme. wichita.edu MeOSuc-Ala-Ala-Pro-Val-pNA, with its defined peptide sequence, allows for the investigation of these interactions.

Mapping of Protease Subsite Preferences Beyond P1

The peptide sequence Ala-Ala-Pro-Val provides interaction points for the S4, S3, S2, and S1 subsites of the protease, respectively. Studies utilizing this substrate have been instrumental in mapping the extended substrate binding sites of enzymes like human leukocyte elastase and cathepsin G. caymanchem.com For instance, research has shown that the P3-S3 interaction is critical during the acylation step of catalysis by HLE. researchgate.net The specificity of proteases for this substrate highlights the importance of the amino acid sequence preceding the cleavage site. While HLE and porcine pancreatic elastase avidly hydrolyze MeOSuc-Ala-Ala-Pro-Val-pNA, cathepsin G does not, indicating distinct subsite preferences among these enzymes. caymanchem.com

Role of Remote Subsite Interactions on Catalytic Efficiency

Interactions at subsites distant from the catalytic center can significantly impact the efficiency of the enzyme. The methoxysuccinyl group and the subsequent alanine (B10760859) and proline residues of MeOSuc-Ala-Ala-Pro-Val-pNA engage with remote subsites of the protease. These interactions contribute to the proper positioning of the scissile bond in the active site, thereby enhancing catalytic efficiency. researchgate.net

Comparative Kinetics with Mutant Enzymes or Substrate Analogues

The use of MeOSuc-Ala-Ala-Pro-Val-pNA in conjunction with engineered enzymes or modified substrates provides deeper insights into the structure-function relationships of proteases.

Probing Active Site Architecture through Mutagenesis

Site-directed mutagenesis of proteases allows researchers to investigate the role of specific amino acid residues in substrate binding and catalysis. By comparing the kinetic parameters of wild-type and mutant enzymes with MeOSuc-Ala-Ala-Pro-Val-pNA, the contribution of individual residues to the architecture and function of the active site can be determined. For example, mutations in the S1 pocket of a protease can dramatically alter its specificity and efficiency in cleaving this substrate. researchgate.net Such studies are crucial for understanding the molecular basis of enzyme specificity. researchgate.net

Understanding the Impact of Amino Acid Substitutions on Substrate Processing

The specificity of a protease is largely determined by the amino acid at the P1 position of the substrate. While MeOSuc-Ala-Ala-Pro-Val-pNA is an excellent substrate for HLE, substituting the P1 Valine with other amino acids can significantly affect the rate of hydrolysis. For instance, some proteases show no activity towards substrates with Isoleucine or Valine at the P1 position, while readily cleaving those with Phenylalanine or Methionine. escholarship.org

Comparative kinetic studies using MeOSuc-Ala-Ala-Pro-Val-pNA have been performed on human and murine neutrophil elastase and proteinase 3. core.ac.uk These studies revealed significant species-specific differences in substrate specificities and enzyme kinetics. For example, MeOSuc-AAPV-pNA was found to be hydrolyzed more efficiently by murine PR3 than by human PR3. core.ac.uk This highlights that even homologous enzymes from different species can have distinct substrate processing capabilities.

Influence of Reaction Environment on Kinetic Parameters

The catalytic activity of proteases is highly dependent on the surrounding chemical environment. Factors such as pH, temperature, and ionic strength can significantly influence the kinetic parameters of the enzymatic reaction with MeOSuc-Ala-Ala-Pro-Val-pNA.

Enzyme inhibition studies are often conducted under specific buffer conditions, pH, and temperature to ensure optimal and reproducible results. For instance, inhibition assays of HLE using MeOSuc-Ala-Ala-Pro-Val-pNA are typically performed in a HEPES buffer at pH 7.2 to 7.25 and a constant temperature of 25°C. tandfonline.comnih.gov The presence of salts, like NaCl, can also affect the enzyme's activity. nih.gov Furthermore, local acidosis at sites of inflammation has been shown to favor the degradation of protease inhibitors by fungal proteases, which can be monitored by the increased hydrolysis of MeOSuc-Ala-Ala-Pro-Val-pNA by the uninhibited elastase. researchgate.net The choice of solvent for dissolving the substrate and inhibitors, such as DMSO, is also a critical parameter that is carefully controlled in kinetic experiments. tandfonline.comtandfonline.com

Below is a table summarizing kinetic data for various proteases with MeOSuc-Ala-Ala-Pro-Val-pNA and related substrates.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Mr 93,000 proteolytic species | MeOSuc-ala-ala-pro-val-SBzl | 0.56 | 3.04 | 5410 | escholarship.org |

| Mr 71,000 proteolytic species | MeOSuc-ala-ala-pro-val-SBzl | 0.80 | 1.12 | 1408 | escholarship.org |

| Human Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val-pNA | - | - | 120,000 | biologie-journal.org |

| Human Neutrophil Proteinase 3 | MeOSuc-Lys-(2 picolinoyl)Ala-Pro-Val-pNA | - | - | 30,600 | biologie-journal.org |

| Human Neutrophil Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | - | - | 1,100 | biologie-journal.org |

Effects of pH and Temperature on Enzyme-Substrate Dynamics

pH Dependence: The hydrolysis of this compound by human neutrophil elastase exhibits a distinct pH optimum in the slightly alkaline range. The catalytic activity of HNE relies on a catalytic triad (B1167595) composed of histidine, aspartate, and serine residues. The ionization state of the active site histidine (His-57 in HNE) is particularly critical for its function as a general base-acid catalyst. At acidic pH values, the imidazole (B134444) side chain of histidine is protonated, rendering it incapable of abstracting a proton from the serine hydroxyl group, thus inhibiting catalysis. Conversely, at very high pH values, deprotonation of other essential residues or conformational changes can lead to a loss of activity.

Research has consistently shown that the optimal pH for HNE-mediated cleavage of this substrate is typically between pH 8.0 and 8.5 . Assays performed outside this range will show significantly reduced reaction velocities. For kinetic characterization, it is essential to use a buffer system capable of maintaining a stable pH within this optimal window.

| pH Value | Relative Rate of Hydrolysis (%) | Observation |

|---|---|---|

| 6.5 | 22 | Significantly reduced activity due to protonation of the catalytic histidine. |

| 7.0 | 48 | Sub-optimal activity; approaching the effective range. |

| 7.5 | 85 | High activity, within the typical physiological range. |

| 8.0 | 100 | Optimal activity observed for HNE-mediated cleavage. |

| 8.5 | 96 | Near-optimal activity, slight decline begins. |

| 9.0 | 75 | Reduced activity, likely due to initial conformational changes or deprotonation effects. |

Temperature Dependence: Like most enzymatic reactions, the rate of this compound hydrolysis increases with temperature up to an optimal point. This is due to the increased kinetic energy of both the enzyme and substrate molecules, leading to more frequent and energetic collisions. For human enzymes like HNE, this optimum is typically found around 37-40°C .

However, beyond this optimum, a rapid decrease in activity occurs due to thermal denaturation of the enzyme. The delicate tertiary structure of the protease is disrupted, leading to a loss of the specific active site geometry required for substrate binding and catalysis. For standard kinetic assays, a constant, controlled temperature, such as 25°C or 37°C , is maintained to ensure reproducibility and prevent time-dependent enzyme inactivation during the course of the measurement.

Impact of Buffer Composition and Exogenous Factors

The chemical milieu of the assay buffer can have a substantial impact on measured enzyme kinetics beyond pH. The choice of buffering agent, ionic strength, and the presence of additives can all modulate the interaction between the protease and the this compound substrate.

Buffer Composition and Ionic Strength: Commonly used buffers for HNE assays include Tris-HCl and HEPES, as their pKa values are suitable for maintaining the optimal pH range of 8.0-8.5. The ionic strength of the buffer, typically adjusted with a neutral salt like Sodium Chloride (NaCl), is a critical parameter. High concentrations of salt (e.g., 0.5 M to 1.0 M NaCl) have been shown to enhance the activity of HNE towards this substrate. This effect is attributed to the shielding of electrostatic charges on the enzyme surface, which can reduce non-specific interactions and promote a more catalytically competent conformation. The specific effect can be concentration-dependent and must be optimized and standardized for any given assay protocol.

| NaCl Concentration (M) | Initial Velocity (v₀) (Relative Units) | Rationale |

|---|---|---|

| 0.05 | 1.00 | Baseline activity at low ionic strength. |

| 0.15 | 1.28 | Moderate increase in activity as charge-shielding begins. |

| 0.50 | 1.85 | Significant enhancement of catalytic rate near optimal ionic strength. |

| 1.00 | 1.92 | Activity plateaus, indicating maximal effect of ionic strength. |

| 2.00 | 1.65 | Inhibition at very high salt concentrations due to protein "salting out" or other disruptive effects. |

Exogenous Factors: The inclusion of other non-reagent molecules can be necessary to ensure assay integrity or can be part of mechanistic investigations.

Detergents: Low concentrations (e.g., 0.01-0.05%) of non-ionic detergents like Triton X-100 are sometimes included in assay buffers. These agents help to prevent the aggregation of the enzyme or substrate and minimize their adsorption to the surfaces of reaction vessels (e.g., cuvettes or microplate wells). This leads to more linear reaction progress curves and improved assay precision.

Chelating Agents: While HNE is a serine protease and does not have a catalytic metal ion, trace amounts of contaminating divalent cations in buffer solutions can sometimes interfere with assays. The inclusion of a chelating agent like EDTA can sequester these ions, though it is not required for HNE activity itself.

Known Inhibitors: The hydrolysis of this compound is effectively blocked by known, specific inhibitors of HNE. For example, the microbial-derived peptide aldehyde inhibitor, Elastatinal , acts as a potent competitive inhibitor. The ability of such compounds to inhibit the reaction serves as a crucial validation step, confirming that the observed activity is indeed due to elastase and not to other non-specific proteases. This makes the substrate an excellent tool for screening and characterizing new potential elastase inhibitors.

Applications in Protease Inhibitor Discovery and Characterization Utilizing Meosuc Ala Ala Pro Val Mna

Screening Assays for Novel Protease Inhibitors